2,2',3,4,4',6'-Hexabromodiphenyl ether
Overview
Description
2,2’,3,4,4’,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is a synthetic organic compound primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and bromine concentration, ensuring consistent product quality. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’,6’-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the molecule, often resulting in the formation of lower brominated diphenyl ethers.
Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may exhibit different chemical and physical properties.
Substitution: In this reaction, one or more bromine atoms are replaced by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Debromination: Common reagents include reducing agents like sodium borohydride or zinc in the presence of acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used to replace bromine atoms under controlled conditions.
Major Products Formed
Debromination: Lower brominated diphenyl ethers.
Oxidation: Hydroxylated diphenyl ethers.
Substitution: Substituted diphenyl ethers with various functional groups.
Scientific Research Applications
2,2’,3,4,4’,6’-Hexabromodiphenyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether primarily involves its interaction with biological molecules. It can bind to hormone receptors, such as thyroid hormone receptors, disrupting normal hormonal functions. This disruption can lead to various adverse effects, including developmental and reproductive toxicity . The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to bioaccumulation and potential long-term exposure risks .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
- 2,2’,4,4’,6,6’-Hexabromodiphenyl ether
- 2,2’,3,3’,4,4’-Hexabromodiphenyl ether
Uniqueness
2,2’,3,4,4’,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to other hexabromodiphenyl ethers, it has distinct reactivity and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .
Properties
IUPAC Name |
1,2,3-tribromo-4-(2,4,6-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRODCDHJZNIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879943 | |
Record name | BDE-140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243982-83-4 | |
Record name | 2,2',3,4,4',6'-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',6'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41U6M33O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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